Dihydrostreptomycin 6-phosphate
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Overview
Description
Dihydrostreptomycin 6-phosphate is the 6-O-phospho derivative of dihydrostreptomycin. It derives from a dihydrostreptomycin. It is a conjugate base of a dihydrostreptomycin 6-phosphate(1+).
Scientific Research Applications
Biosynthesis and Metabolic Pathways
- Dihydrostreptomycin 6-phosphate is primarily involved in the biosynthesis of streptomycin, a significant antibiotic. Research has shown that dihydrostreptomycin is likely the primary product in streptomycin biosynthesis, with enzymatic transfer playing a crucial role in its formation (Kniep & Grisebach, 1976). Additional studies corroborate this role, highlighting the importance of specific enzymatic processes in converting dihydrostreptomycin 6-phosphate into streptomycin (Kniep & Grisebach, 1980).
Enzymatic Phosphorylation and Oxidation
- The phosphorylation and oxidation processes of dihydrostreptomycin 6-phosphate are key aspects of its involvement in streptomycin biosynthesis. Studies have identified specific kinase enzymes in Streptomyces griseus that phosphorylate dihydrostreptomycin, forming various phosphorylated derivatives (Walker & Škorvaga, 1973). Oxidation of dihydrostreptomycin 6-phosphate to streptomycin 6-phosphate represents a critical step in the biosynthesis of streptomycin (Maier & Grisebach, 1979).
Interaction with Bacterial Mechanosensitive Channels
- Dihydrostreptomycin demonstrates a novel mode of action by interacting with the mechanosensitive channel of large conductance (MscL) in bacteria. This interaction increases MscL activity, suggesting a possible mechanism for the antibiotic's entry into bacterial cells (Iscla et al., 2014). Further research indicates that dihydrostreptomycin directly binds to MscL, modifying its conformation and allowing substances to pass through the bacterial cell membrane (Wray et al., 2016).
Enzymatic Phosphatase Activity
- The enzymatic activity of dihydrostreptomycin 6-phosphate also involves phosphatase enzymes, which are essential in the biosynthesis of streptomycin. These enzymes catalyze the dephosphorylation process, contributing to the formation of the final antibiotic product (Walker, 1975).
properties
CAS RN |
33014-54-9 |
---|---|
Product Name |
Dihydrostreptomycin 6-phosphate |
Molecular Formula |
C21H42N7O15P |
Molecular Weight |
663.6 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,5R,6S)-2,4-bis(diaminomethylideneamino)-5-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,6-dihydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C21H42N7O15P/c1-5-21(35,4-30)16(42-17-9(26-2)12(33)10(31)6(3-29)40-17)18(39-5)41-14-7(27-19(22)23)11(32)8(28-20(24)25)15(13(14)34)43-44(36,37)38/h5-18,26,29-35H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,36,37,38)/t5-,6-,7-,8+,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,21+/m0/s1 |
InChI Key |
DCRWHJGCOKPJBN-TWBNDLJKSA-N |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O |
synonyms |
dihydrostreptomycin 6-phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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